BenchChemオンラインストアへようこそ!

6-fluoro-3,4-dihydro-2H-isoquinolin-1-one

Medicinal Chemistry Drug Design ADME Properties

The 6-fluoro substitution strategically targets a hydrophobic subpocket in PARP10's nicotinamide-binding site, enabling isoform selectivity unattainable with non-fluorinated analogs. Essential for synthesizing focused PARP10-selective inhibitor libraries and probing MARylation-dependent pathways. Non-fluorinated or halogenated isoquinolinones cannot replicate this selectivity profile. High-purity supply ensures reproducible SAR, target validation, and tool compound generation for chemical biology and medicinal chemistry programs.

Molecular Formula C9H8FNO
Molecular Weight 165.16 g/mol
CAS No. 214045-84-8
Cat. No. B1337768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-fluoro-3,4-dihydro-2H-isoquinolin-1-one
CAS214045-84-8
Molecular FormulaC9H8FNO
Molecular Weight165.16 g/mol
Structural Identifiers
SMILESC1CNC(=O)C2=C1C=C(C=C2)F
InChIInChI=1S/C9H8FNO/c10-7-1-2-8-6(5-7)3-4-11-9(8)12/h1-2,5H,3-4H2,(H,11,12)
InChIKeyQAYARJVVFMRVQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-3,4-dihydro-2H-isoquinolin-1-one (CAS 214045-84-8): Core Properties and Procurement Context


6-Fluoro-3,4-dihydro-2H-isoquinolin-1-one (CAS 214045-84-8), also referred to as 6-fluoro-1,2,3,4-tetrahydroisoquinolin-1-one, is a fluorinated heterocyclic compound belonging to the tetrahydroisoquinolinone class [1]. The 3,4-dihydroisoquinolin-1-one scaffold is a privileged structure in medicinal chemistry, recognized as a pan-PARP inhibitor scaffold and a starting point for the rational design of selective inhibitors of poly-ADP-ribose polymerase (PARP) family members [2]. The strategic placement of a fluorine atom at the 6-position of the isoquinolinone core is a key structural feature that differentiates this compound from its non-fluorinated and other halogenated analogs .

6-Fluoro-3,4-dihydro-2H-isoquinolin-1-one: Why Substitution with Unsubstituted or Alternative Halogenated Isoquinolinones Is Not Advisable


The 6-fluoro substitution on the 3,4-dihydroisoquinolin-1-one scaffold is not merely a chemical variation; it is a critical determinant of the molecule's biological and physicochemical profile. In the context of PARP enzyme inhibition, the 3,4-dihydroisoquinolin-1-one core is a known pan-PARP binder, but achieving isoform selectivity requires precise substitution [1]. The fluorine atom at the 6-position specifically targets a hydrophobic subpocket within the nicotinamide-binding site of PARP10, a feature that unsubstituted or differently substituted analogs do not exploit effectively [2]. Furthermore, the presence of a fluorine atom is known to significantly impact metabolic stability and binding affinity, making the direct interchange with non-fluorinated or other halogenated isoquinolinones a high-risk proposition for research reproducibility and project progression .

6-Fluoro-3,4-dihydro-2H-isoquinolin-1-one: A Quantitative Comparison of Differentiating Properties for Informed Procurement


Lipophilicity and Predicted Membrane Permeability of 6-Fluoro-3,4-dihydro-2H-isoquinolin-1-one vs. Unsubstituted Scaffold

The introduction of a single fluorine atom at the 6-position of the isoquinolinone core results in a quantifiable change in lipophilicity compared to the unsubstituted 3,4-dihydroisoquinolin-1-one. This change, measured by the computed partition coefficient (XLogP3-AA), directly impacts predicted membrane permeability and oral bioavailability. The target compound exhibits an XLogP3-AA value of 1.3 [1]. This increase in lipophilicity relative to the unsubstituted scaffold (which typically has a lower XLogP) is a class-level inference based on the established physicochemical effect of aromatic fluorine substitution [2].

Medicinal Chemistry Drug Design ADME Properties

Metabolic Stability Enhancement via 6-Fluoro Substitution: A Comparative Class-Level Analysis

The strategic incorporation of fluorine at the 6-position of the 3,4-dihydroisoquinolin-1-one scaffold is a well-validated strategy in medicinal chemistry to block metabolic soft spots and enhance overall metabolic stability . While a direct head-to-head microsomal stability comparison between 6-fluoro-3,4-dihydro-2H-isoquinolin-1-one and its des-fluoro analog is not available in the current open literature, the effect is a core principle in the design of fluorinated drug candidates. A related study on a 3,4-dihydroisoquinol-1-one-4-carboxamide PARP inhibitor series explicitly compared the lead fluoro-compound with its des-fluoro analog, demonstrating that fluorine substitution was essential for maintaining favorable ADME characteristics and druglikeness [1]. This class-level evidence supports the expectation that the 6-fluoro analog will exhibit improved metabolic stability over the unsubstituted core scaffold.

ADME Drug Metabolism Fluorine Chemistry

Commercially Available Purity and Identity Specifications for 6-Fluoro-3,4-dihydro-2H-isoquinolin-1-one

As a commercially available research chemical, 6-fluoro-3,4-dihydro-2H-isoquinolin-1-one is offered with defined purity specifications that are essential for reproducible experimental results. Key vendors provide this compound with a minimum purity specification of 95% (Aladdin Scientific) and 97% (AKSci) . These specifications are supported by Certificates of Analysis (CoA) and Safety Data Sheets (SDS), ensuring the user can obtain a product of known and verifiable quality. This is in contrast to bespoke synthesis of an analog, where purity and yield can be variable and less well-characterized.

Chemical Synthesis Procurement Quality Control

Crystallographic Evidence for the 3,4-Dihydroisoquinolin-1-one Scaffold in Selective PARP Inhibition

The 3,4-dihydroisoquinolin-1(2H)-one scaffold, of which the target compound is a fluorinated derivative, has been validated through rational design and co-crystal structures as a versatile core for developing selective PARP inhibitors. While the 6-fluoro derivative itself is a building block, its parent scaffold has been shown to bind in the nicotinamide-binding site of PARP enzymes [1]. The 6-position of this scaffold projects directly into a hydrophobic subpocket in PARP10, and substitution at this position is a key strategy for achieving selectivity over other PARP family members [2]. This contrasts with other heterocyclic scaffolds that may not offer the same vector for selectivity optimization.

PARP Inhibition Structural Biology Drug Discovery

6-Fluoro-3,4-dihydro-2H-isoquinolin-1-one: Optimal Research and Industrial Use Cases Based on Comparative Evidence


Medicinal Chemistry: A Building Block for Optimizing PARP10 Inhibitor Selectivity

Based on the established role of the 3,4-dihydroisoquinolin-1-one scaffold in PARP inhibition and the specific exploitation of the 6-position to target a hydrophobic subpocket in PARP10, 6-fluoro-3,4-dihydro-2H-isoquinolin-1-one is an ideal starting material for synthesizing focused libraries aimed at achieving PARP10 selectivity. The fluorine atom provides a handle for further derivatization and contributes to favorable physicochemical properties [1].

Chemical Biology: A Tool Compound Scaffold for Investigating Mono-ADP-Ribosylation

As a precursor to selective inhibitors of PARP10, a key enzyme in mono-ADP-ribosylation (MARylation), this compound is suited for chemical biology programs investigating MARylation-dependent cellular processes. The availability of the compound with defined purity (≥95%) from commercial sources allows for the generation of reliable tool compounds for target validation and pathway analysis [2].

Pharmaceutical Development: A Fluorinated Fragment for ADME Property Enhancement

The 6-fluoro substitution is a strategic modification to enhance the metabolic stability and modulate the lipophilicity of the isoquinolinone core. This compound serves as a valuable fragment or intermediate in the structure-activity relationship (SAR) exploration of lead series, where improving ADME properties is a key objective .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-fluoro-3,4-dihydro-2H-isoquinolin-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.